2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound classified as a quinazolinone derivative. This compound features a thioxo group and a trifluoromethyl-substituted phenyl moiety, which contribute to its unique chemical properties and potential biological activities. Quinazolinones are known for their diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities.
The compound can be synthesized through various methods, primarily involving cyclization reactions of suitable precursors. Research indicates that the synthesis of similar quinazolinone derivatives has been explored extensively in the literature, highlighting their significance in medicinal chemistry .
2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone belongs to the class of thiazolidinones, which are characterized by the presence of sulfur in their structure. This class of compounds is notable for its biological activity and potential therapeutic applications.
The synthesis of 2-thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone typically involves the cyclization of 2-aminoacetophenones with isothiocyanates or isocyanates under mild conditions. A notable method includes a metal-free cyclization approach that yields high purity and good yields of quinazolinone derivatives .
The reaction mechanism often involves the nucleophilic addition of 2-aminoacetophenones to isothiocyanates, leading to the formation of thiourea intermediates. These intermediates can then undergo cyclization through various pathways, resulting in the desired quinazolinone structure. The process is characterized by its simplicity and eco-friendliness due to the absence of metal catalysts and minimal waste generation .
The molecular structure of 2-thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone features a quinazolinone core with a thioxo group at position 2 and a trifluoromethyl-substituted phenyl group at position 3. The compound's chemical formula is C12H8F3N2OS, and it possesses a molecular weight of approximately 292.26 g/mol .
Key spectral data for this compound includes:
The compound can participate in various chemical reactions typical for quinazolinones, including nucleophilic substitutions and cyclizations. For instance, reactions involving aryl halides can lead to further functionalization at the sulfur atom or carbon atoms adjacent to the thioxo group.
Research has shown that substituents on the phenyl ring significantly affect the reactivity and biological activity of these compounds. For example, introducing electron-withdrawing groups like trifluoromethyl enhances certain biological activities compared to other substituents .
The mechanism of action for 2-thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone may involve interactions with specific biological targets such as enzymes or receptors. The thioxo group can participate in hydrogen bonding or coordinate with metal ions in biological systems.
Studies have indicated that derivatives of this compound exhibit antioxidant properties and may act as inhibitors against various cellular pathways involved in disease processes . Quantitative structure-activity relationship (QSAR) studies have been employed to predict the biological efficacy based on structural modifications .
The compound typically appears as a solid with a melting point range indicative of purity and structural integrity. Specific physical properties include:
Chemical properties include stability under standard laboratory conditions and reactivity towards electrophiles due to the presence of nucleophilic sites within its structure. The compound also exhibits significant thermal stability, making it suitable for various synthetic applications .
The scientific applications of 2-thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone are diverse:
Quinazolinone, a fused bicyclic heterocycle comprising a benzene ring fused to a pyrimidin-4(3H)-one nucleus, is a privileged scaffold in drug discovery. Its planar, electron-rich structure enables versatile interactions with biological targets, facilitating broad pharmacological activities. This scaffold is integral to >200 natural alkaloids (e.g., the bronchodilator vasicine) and numerous synthetic drugs spanning hypertension (prazosin), oncology (afatinib), and infectious diseases [1] [2] [6]. The molecule’s bioactivity profile arises from its capacity for:
Table 1: Approved Drugs Containing the Quinazolinone Core
Drug Name | Therapeutic Class | Key Substitutions | |
---|---|---|---|
Prazosin | Antihypertensive | 2-Furyl, 4-Amino-6,7-dimethoxyquinazoline | |
Afatinib | Anticancer (EGFR TKI) | 4-Anilino-6,7-dialkoxyquinazoline | |
Methaqualone | Sedative-hypnotic | 2-Methyl-3-o-tolylquinazolin-4-one | [1] [2] [6] |
The scaffold’s synthetic flexibility enables extensive structural diversification at C2, N3, and C6-C8 positions, allowing fine-tuning of target affinity, solubility, and metabolic stability. For example, N3-aryl substitutions (e.g., 3-phenyl) enhance cytotoxicity by promoting intercalation or enzyme inhibition, while halogenation at C6/C8 boosts antimicrobial activity [1] [4].
The strategic incorporation of trifluoromethyl (CF₃) and thioxo (C=S) groups profoundly alters the physicochemical and pharmacological properties of quinazolinones:
Steric Mimicry: The van der Waals radius of CF₃ (∼2.7 Å) mimics isopropyl or tert-butyl groups, enabling unique hydrophobic pocket binding in targets like PARP or EGFR [4] [8]. In cytotoxic derivatives, 3-(3-trifluoromethylphenyl) substitution correlates with IC₅₀ values <10 μM in colon (HCT-116) and breast (MCF-7) cancer lines [4].
Thioxo Group (at C2 Position):
Table 2: Impact of Substituents on Quinazolinone Bioactivity
Modification Site | Group | Key Pharmacological Effects | Example Potency |
---|---|---|---|
C2 | Thioxo (C=S) | ↑ Antibacterial activity, ↑ metal chelation | MIC: 2–8 μg/mL vs. Gram+ bacteria |
N3-Aryl | 3-CF₃ | ↑ Cytotoxicity, ↑ metabolic stability | IC₅₀: 4.87 μM (HCT-116) [4] |
C6/C8 | Halogen (Cl, I) | ↑ DNA intercalation, ↑ antifungal activity | IC₅₀: 0.165 mM (DPPH scavenging) [3] |
The synthesis of quinazolinones dates to 1895 (Bischler and Lang), but 2-thioxo-3-aryl derivatives emerged later as optimized bioactive scaffolds:
Table 3: Evolution of Synthetic Routes for 2-Thioxo-3-arylquinazolinones
Synthetic Method | Key Reagents/Conditions | Advantages | Target Compound Scope |
---|---|---|---|
Niementowski Synthesis | Anthranilic acid + amides, 150–200°C | Simple, one-pot | 4-Oxo derivatives only |
Grimmel-Guinther-Morgan Synthesis | 2-Acetamidobenzoic acid + PCl₃ + amines | Access to 2-methyl-3-aryl derivatives | Limited C2 flexibility |
Cu-Catalyzed Cyclization (e.g., CuBr/Et₃N) | Isatoic anhydride + amine + isothiocyanate | High yields, diverse N3/C2 substituents | 3-Aryl-2-thioxo derivatives [4] |
Sharpless-Type Click Chemistry | Azides + alkynes on dihydroquinazolinones | Rapid access to triazole hybrids | Complex conjugates (e.g., 10a–f [4]) |
Table 4: Chronological Landmarks in 2-Thioxo-3-arylquinazolinone Bioactivity Research
Period | Key Discovery | Biological Activity |
---|---|---|
1970s–1990s | 3-Phenyl-2-thioxoquinazolinone antimicrobial activity | Antibacterial vs. Gram+ bacteria [9] |
2000–2010 | Dimeric 2-thioxoquinazolinones | Enhanced antifungal activity [1] |
2010–2020 | PARP inhibition by 3-(3-CF₃phenyl)-2-thioxo derivatives | Cytotoxicity (HCT-116 IC₅₀: 10.08 μM) [4] |
2020–Present | Antioxidant and α-glucosidase inhibitory activities | Multitarget diabetes/oxidative stress management [3] |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0